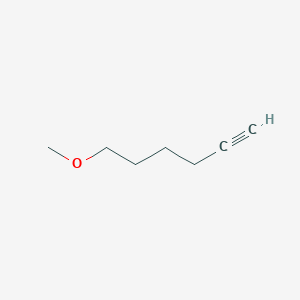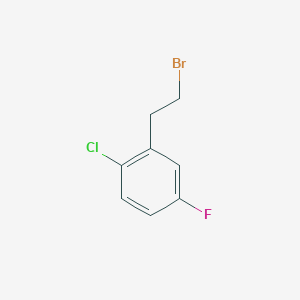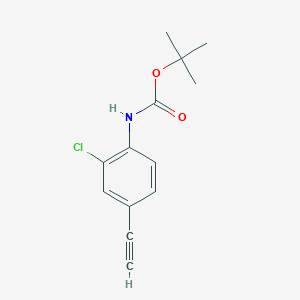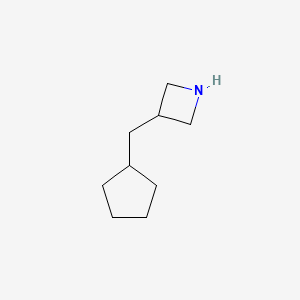
1-(methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride is a chemical compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Méthodes De Préparation
The synthesis of 1-(methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride can be achieved through several synthetic routes. One common method involves the reaction of isoindoline with formaldehyde and methanol in the presence of hydrochloric acid. The reaction proceeds through the formation of a methoxymethyl group attached to the nitrogen atom of the isoindoline ring. The reaction conditions typically involve refluxing the reactants in methanol for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(Methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
1-(Methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
1-(Methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride can be compared with other similar compounds, such as:
2-(Methoxymethyl)-1H-pyrrole: This compound has a similar methoxymethyl group but differs in the heterocyclic ring structure.
1-(Methoxymethyl)-1H-indole: This compound also contains a methoxymethyl group but has an indole ring instead of an isoindole ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the methoxymethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H14ClNO |
|---|---|
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
1-(methoxymethyl)-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-7-10-9-5-3-2-4-8(9)6-11-10;/h2-5,10-11H,6-7H2,1H3;1H |
Clé InChI |
OFTPUEYJJAUYFH-UHFFFAOYSA-N |
SMILES canonique |
COCC1C2=CC=CC=C2CN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


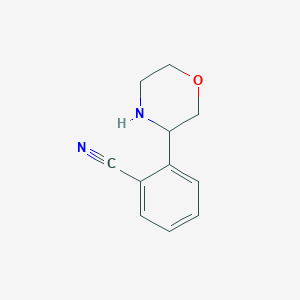
![(2S)-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propan-2-amine](/img/structure/B15322298.png)
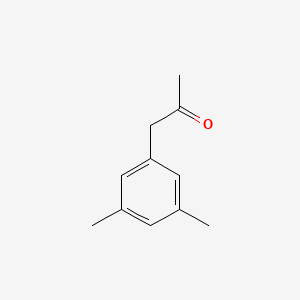
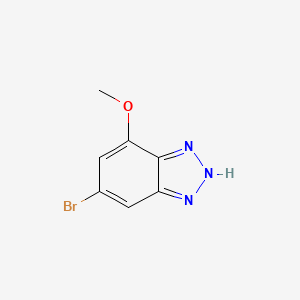
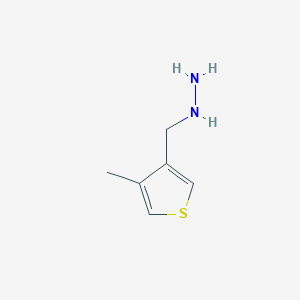

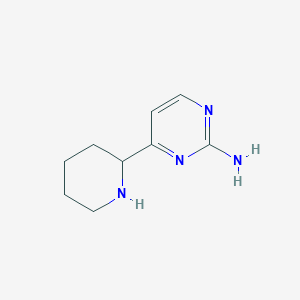
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)
